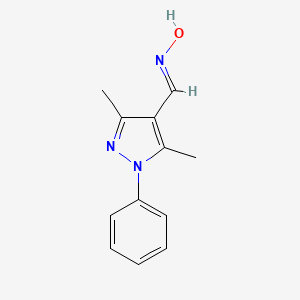

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Description

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a pyrazole derivative characterized by a pyrazole core substituted with methyl groups at positions 3 and 5, a phenyl group at position 1, and an oxime functional group (-CH=N-OH) at position 2. Its precursor, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 6.6264 Å, b = 6.7497 Å, c = 22.6203 Å, and β = 94.785° . The aldehyde group is nearly coplanar with the pyrazole ring, with a C—C—C—O torsion angle of -0.4°, while the phenyl ring forms a dihedral angle of 68.41° with the pyrazole moiety .

Properties

IUPAC Name |

(NE)-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-9-12(8-13-16)10(2)15(14-9)11-6-4-3-5-7-11/h3-8,16H,1-2H3/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSJQQFWHWWMMN-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves the reaction of 1,3-dimethyl-5-phenoxy-4-formylpyrazole with hydroxylamine hydrochloride in methanol . This reaction yields the desired oxime compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitriles or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens, demonstrating effective inhibition:

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime | 0.22 - 0.25 | Staphylococcus aureus |

| Other Pyrazole Derivative A | 0.30 | Escherichia coli |

These findings suggest that this compound can serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown cytotoxic effects against different cancer cell lines:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 17.82 | HepG2 (liver cancer) |

| Pyrazole Derivative B | 3.25 | MCF7 (breast cancer) |

The mechanism often involves the induction of apoptosis and inhibition of specific kinases responsible for cancer cell proliferation .

Industrial Applications

In addition to its biological significance, this compound finds applications in industrial chemistry:

Agrochemicals: It is utilized in the synthesis of agrochemicals that are essential for crop protection.

Dyes and Pigments: The compound serves as an intermediate in the production of dyes and pigments used in various industries.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The pyrazole ring’s electronic properties also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

N-Substituted Pyrazoline Carbaldehydes

Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) and 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (2) exhibit dihydro-pyrazole cores with substituents at positions 3 and 3. Unlike the fully aromatic pyrazole in the target compound, these derivatives adopt a partially saturated pyrazoline structure, leading to distinct conformational flexibility. The presence of electron-withdrawing groups (e.g., -F, -Br) alters electronic density and hydrogen-bonding patterns compared to the methyl and phenyl substituents in 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime .

Difluorophenyl-Substituted Pyrazoles

3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde features a difluorophenyl group at position 3, which enhances electrophilicity at the aldehyde position due to the inductive effect of fluorine.

Oxime Derivatives of Related Compounds

Betulonic Acid Oxime Esters

Oxime derivatives of betulonic acid (e.g., compounds 3, 6, 9–14) demonstrate how oxime functionalization modulates solubility and bioactivity. For example, betulonic acid oxime esters synthesized via T3P-mediated condensation exhibit enhanced cytotoxicity compared to their keto precursors . While the target oxime lacks the triterpenoid backbone of betulonic acid, its pyrazole core may confer unique bioactivity through interactions with biological targets like enzymes or receptors.

Oxime Ethers and Esters

The synthesis of oxime ethers (e.g., 8 ) and esters (e.g., 9–13 ) from benzyl-protected oximes highlights the versatility of oxime chemistry. The target compound’s oxime group could similarly undergo derivatization, though its steric environment (due to methyl and phenyl groups) may limit reactivity compared to less hindered systems .

Structural and Crystallographic Comparisons

The target oxime’s precursor, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, forms a 3D network via C—H···O (2.57 Å) and C—H···π (2.89 Å) interactions . In contrast, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) exhibits weaker intermolecular forces due to reduced aromaticity and fewer hydrogen-bond donors. Crystallographic software such as SHELXL and ORTEP-3 are critical for analyzing these differences.

Data Table: Key Properties of Selected Compounds

Biological Activity

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime (CAS No. 23890-08-6) is a heterocyclic compound belonging to the pyrazole family, which is recognized for its diverse applications in medicinal chemistry and organic synthesis. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C12H13N3O |

| Molecular Weight | 215.25 g/mol |

| CAS Number | 23890-08-6 |

| IUPAC Name | (NE)-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylidene]hydroxylamine |

The compound features a pyrazole ring substituted with a phenyl group and an oxime functional group, which contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study conducted on various pyrazole derivatives, including this compound, evaluated their efficacy against several pathogens. The minimum inhibitory concentration (MIC) values demonstrated that certain derivatives showed potent activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus |

| Other Pyrazole Derivative A | 0.30 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, compounds with similar pyrazole structures have shown cytotoxic effects against different cancer cell lines such as MCF7 (breast cancer) and HePG2 (liver cancer). The mechanism often involves the induction of apoptosis and inhibition of specific kinases involved in cancer cell proliferation .

Case Study: Cytotoxicity Evaluation

In a recent study, the cytotoxic effects of several pyrazole derivatives were assessed:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 17.82 | HepG2 |

| Pyrazole Derivative B | 3.25 | MCF7 |

These findings suggest that the compound's structural features contribute to its ability to inhibit cancer cell growth effectively.

The biological activity of this compound is attributed to its interaction with various molecular targets. The oxime group can form hydrogen bonds with active sites on enzymes or receptors, influencing their activity. Additionally, the electronic properties of the pyrazole ring enhance its reactivity with biological molecules .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime?

Methodological Answer:

The compound is synthesized via formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole using a Vilsmeier-Haack reaction. Key steps include:

- Dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 273–278 K to generate the Vilsmeier reagent.

- Reaction with the pyrazole precursor in DMF under reflux for 1 hour, followed by quenching with ice.

- Purification via crystallization from aqueous ethanol yields the product (69% yield, m.p. 397–399 K) .

Critical Parameters: Temperature control during reagent addition and solvent selection for crystallization are crucial for reproducibility.

Basic: How is the crystal structure of this compound validated using X-ray diffraction (XRD)?

Methodological Answer:

Single-crystal XRD analysis involves:

- Data collection at 100 K using MoKα radiation (λ = 0.71073 Å) on an Agilent SuperNova diffractometer.

- Structure solution via SHELXS97 (direct methods) and refinement with SHELXL97, achieving R-factors of 0.080 (R₁) and 0.194 (wR₂) .

- Validation using PLATON for symmetry checks and publCIF for data formatting. Hydrogen atoms are placed in calculated positions (riding model) .

Data Quality: High data-to-parameter ratio (16.9) and low Rint (0.035) ensure reliability .

Advanced: How do intermolecular interactions influence the crystal packing of this compound?

Methodological Answer:

The 3D architecture is stabilized by:

- C–H···O interactions (e.g., C8–H8···O1, 2.59 Å) between aldehyde oxygen and aromatic hydrogen.

- C–H···π interactions (e.g., C12–H12···Cg1, 3.45 Å) involving the phenyl ring centroid (Cg1) .

Analysis Tools: ORTEP-3 visualizes these interactions, while DIAMOND software quantifies geometric parameters (torsion angles, dihedral angles) .

Advanced: How should researchers address discrepancies in XRD refinement (e.g., outliers in reflection data)?

Methodological Answer:

- Outlier Handling: Omit reflections with poor agreement (e.g., the (2 1 0) reflection in this case) during final refinement cycles .

- Anisotropic Refinement: Apply full-matrix least-squares refinement to non-hydrogen atoms, using SHELXL’s restraints for displacement parameters .

- Validation: Cross-check using CheckCIF to identify missed symmetry or over-constrained models .

Advanced: What strategies predict biological activity for pyrazole-carbaldehyde derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR): Pyrazole derivatives exhibit antitumor activity via enzyme inhibition (e.g., COX-2, kinases). The aldehyde group may act as a reactive site for Schiff base formation with biological targets .

- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to simulate binding to protein active sites, leveraging the compound’s planar pyrazole-aldehyde conformation .

Advanced: How is crystallographic data rigorously validated to meet publication standards?

Methodological Answer:

- Internal Consistency: Verify data-to-parameter ratios > 10 and R-factor convergence. For this compound, R₁ = 0.080 meets IUCr thresholds .

- External Tools: Use STRUCTURE TIDY for geometric normalization and Mercury for void analysis (no solvent-accessible voids detected here) .

- Deposition: Submit validated CIF files to the Cambridge Structural Database (CSD) or IUCr electronic archives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.